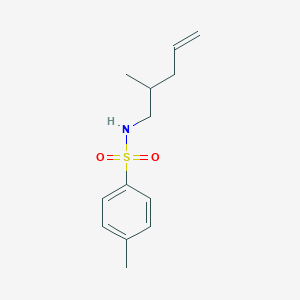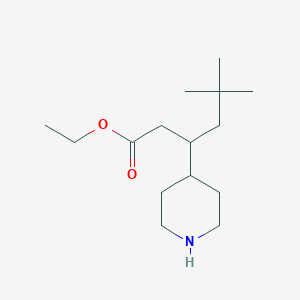
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate: is a chemical compound with the molecular formula C15H29NO2 and a molecular weight of 255.4 g/mol It is an ester derivative that contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate typically involves the esterification of 5,5-dimethyl-3-piperidin-4-ylhexanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
5,5-dimethyl-3-piperidin-4-ylhexanoic acid+ethanolH2SO4Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate can be compared with other similar compounds, such as:
Ethyl 3-piperidin-4-ylpropanoate: Similar structure but with a shorter carbon chain.
Ethyl 5,5-dimethyl-2-piperidin-4-ylpentanoate: Similar structure but with a different substitution pattern on the carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C15H29NO2 |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate |
InChI |
InChI=1S/C15H29NO2/c1-5-18-14(17)10-13(11-15(2,3)4)12-6-8-16-9-7-12/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
YKDCARIFAOLUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


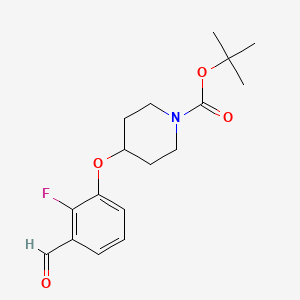
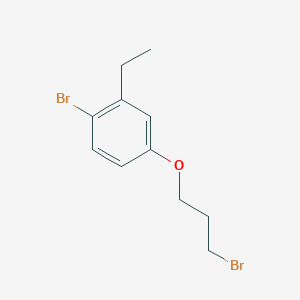
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
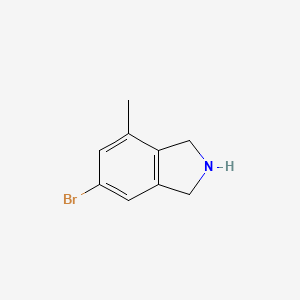
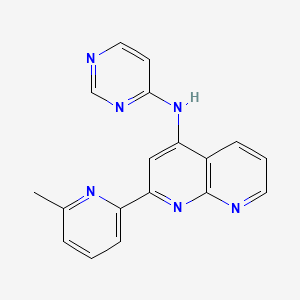
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
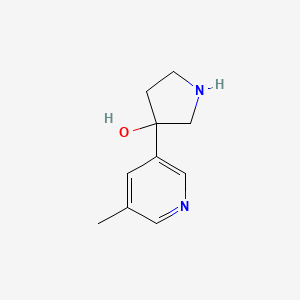
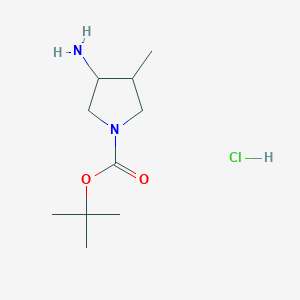
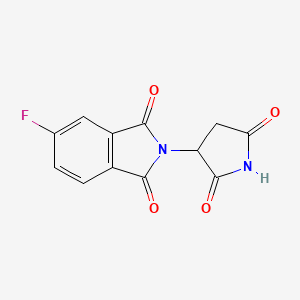
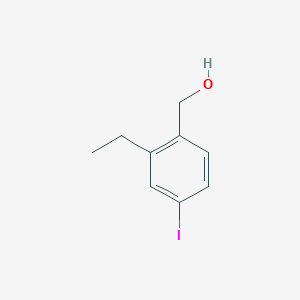
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
